molecular formula C13H26N2O2 B13152106 Tert-butyl 4-(dimethylamino)azepane-1-carboxylate

Tert-butyl 4-(dimethylamino)azepane-1-carboxylate

Cat. No.: B13152106
M. Wt: 242.36 g/mol
InChI Key: ZUZJFGLBGGMZSE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(dimethylamino)azepane-1-carboxylate is a seven-membered azepane ring derivative featuring a tert-butyl carbamate group at the 1-position and a dimethylamino substituent at the 4-position. This compound is primarily utilized as a key intermediate in organic synthesis and pharmaceutical development, particularly in the preparation of bioactive molecules requiring rigid, nitrogen-containing scaffolds .

Properties

IUPAC Name

tert-butyl 4-(dimethylamino)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-7-11(8-10-15)14(4)5/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZJFGLBGGMZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(dimethylamino)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and dimethylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. For example, the azepane derivative can be reacted with tert-butyl chloroformate in the presence of a base such as triethylamine, followed by the addition of dimethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for reaction time, temperature, and solvent choice. Purification methods such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(dimethylamino)azepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted azepane derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Tert-butyl 4-(dimethylamino)azepane-1-carboxylate is a chemical compound featuring a tert-butyl group, a dimethylamino group, and an azepane ring. It has a molecular weight of approximately 242.36 g/mol. The compound is studied for its potential use in medicinal chemistry and as an intermediate in organic synthesis.

Scientific Research Applications

This compound has applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry this compound serves as an intermediate in synthesizing complex molecules. It can undergo substitution, oxidation, and reduction reactions. Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols, typically in polar solvents such as acetonitrile or dimethylformamide. Oxidation reactions use oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions utilize reducing agents like lithium aluminum hydride or sodium borohydride.

Biology This compound is used to study biological systems, specifically understanding the interactions of azepane derivatives with biological targets. The azepane ring structure allows it to interact with enzymes and receptors in biological systems, potentially modulating their activity, while the dimethylamino group may enhance the compound’s binding affinity to its targets.

Medicine Research explores the potential therapeutic uses of azepane derivatives as drug candidates for various diseases. Studies have highlighted its potential as a therapeutic agent, demonstrating activity against certain pathogens in vitro, and modifications to the azepane structure can enhance bioactivity against specific targets. One study incorporated it into in vivo studies for compound selection, profiling it in a short-term in vivo efficacy study using a H1975 mouse xenograft model and comparing it to afatinib as a positive control .

Industry The compound's stability and reactivity make it useful in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(dimethylamino)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azepane ring structure allows it to interact with enzymes and receptors in biological systems, potentially modulating their activity. The dimethylamino group may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azepane Carboxylates

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications CAS/Ref.
This compound Dimethylamino (4), tert-butyl (1) C₁₃H₂₄N₂O₂ 256.34 g/mol High basicity; intermediate in drug synthesis Not explicitly listed
Tert-butyl 4-amino-5-phenylazepane-1-carboxylate Amino (4), phenyl (5) C₁₇H₂₆N₂O₂ 290.40 g/mol Aromatic hydrophobicity; chiral resolution 1353989-57-7
Tert-butyl 4-(isopropylamino)azepane-1-carboxylate Isopropylamino (4) C₁₄H₂₈N₂O₂ 256.38 g/mol Increased lipophilicity; protease inhibitors 1391737-77-1
Benzyl 5-(tert-butyl)-3-(isobutylamino)azepane-1-carboxylate Isobutylamino (3), benzyl ester C₂₃H₃₆N₂O₂ 380.55 g/mol Ester lability; photocatalyzed synthesis Compound 6g
tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate Methoxyethylamino (4) C₁₄H₂₈N₂O₃ 272.38 g/mol Enhanced solubility; ion-channel modulation Alias in
Tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate Benzyloxycarbonylamino (3) C₂₀H₂₈N₂O₄ 360.45 g/mol Protecting group stability; peptide mimics 10-F600309

Key Comparative Insights:

Substituent Effects on Basicity and Solubility: The dimethylamino group in the target compound confers higher basicity (pKa ~9–10) compared to isopropylamino (pKa ~8–9) or methoxyethylamino (pKa ~7–8) analogs, influencing protonation states in biological environments . Methoxyethylamino (polar) and benzyl ester (hydrophobic) substituents modulate solubility: methoxyethyl derivatives exhibit improved aqueous solubility, whereas phenyl or benzyl groups enhance lipid membrane permeability .

Synthetic Accessibility: Photocatalytic methods (e.g., TRIP thiol catalysis) enable efficient synthesis of β-diamine analogs like benzyl 5-(tert-butyl)-3-(isobutylamino)azepane-1-carboxylate, achieving 39% yield under mild conditions . Discontinued products (e.g., Ref: 10-F600309) suggest challenges in scaling up tert-butyl azepane carboxylates with bulky substituents, likely due to steric hindrance during coupling reactions .

Stability and Reactivity :

  • Tert-butyl carbamates are generally stable under acidic conditions but hydrolyze in strong bases. Benzyl esters (e.g., compound 6g) are more labile, enabling selective deprotection .
  • The benzyloxycarbonyl (Cbz) group in Ref: 10-F600309 offers orthogonal protection for amines, critical in multi-step syntheses .

Biological Relevance: Tert-butyl 4-amino-5-phenylazepane-1-carboxylate’s aromatic moiety may facilitate π-π stacking in receptor binding, making it a candidate for kinase inhibitors . Dimethylamino and isopropylamino analogs are explored in neurotransmitter analogs due to their structural mimicry of natural amines .

Biological Activity

Tert-butyl 4-(dimethylamino)azepane-1-carboxylate is a compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and relevant studies.

The synthesis of this compound typically involves the reaction of azepane derivatives with tert-butyl chloroformate and dimethylamine. This process is usually conducted under controlled conditions to ensure high yield and purity. For instance, the azepane derivative can be reacted with tert-butyl chloroformate in the presence of a base like triethylamine, followed by the addition of dimethylamine to yield the final product.

Synthetic Route Overview

StepReagentsConditions
1Azepane derivative + tert-butyl chloroformateBase (e.g., triethylamine)
2Addition of dimethylamineControlled temperature

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The azepane ring structure allows for interactions with enzymes and receptors, potentially modulating their activity. Notably, the dimethylamino group may enhance the compound's binding affinity to these targets, facilitating various biochemical pathways.

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes through competitive or non-competitive mechanisms.
  • Receptor Modulation : It can bind to receptors, altering their signaling pathways.

Research Applications

This compound has shown promise in several research areas:

  • Medicinal Chemistry : Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
  • Biological Studies : Used in studies examining the effects of azepane derivatives on cellular processes.
  • Industrial Applications : Its stability makes it useful in the production of pharmaceuticals and agrochemicals.

Case Studies and Findings

Recent studies have explored the biological activity and efficacy of this compound in different contexts:

  • A study highlighted its potential as a therapeutic agent, demonstrating significant activity against certain pathogens when tested in vitro.
  • Another research effort focused on structure-activity relationships (SAR), revealing that modifications to the azepane structure could enhance bioactivity against specific targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful.

Compound NameStructure TypeNotable Activity
Tert-butyl 4-(bromomethyl)azepane-1-carboxylateAzepaneAntimicrobial properties
Tert-butyl 4-hydroxyazepane-1-carboxylateAzepaneEnzyme inhibition
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylateAzetidineAntiviral activity

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